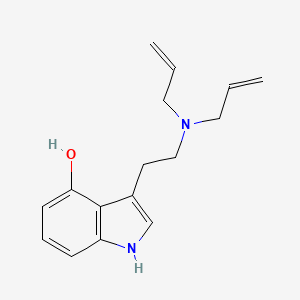
N,N-diallyl-4-hydroxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-diallyltryptamine, commonly referred to as 4-hydroxy DALT, is a synthetic tryptamine derivative. Tryptamines are a class of compounds that share a core structure with the neurotransmitter serotonin. 4-Hydroxy DALT is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy DALT typically involves the following steps:
Starting Material: The synthesis begins with the preparation of N,N-diallyltryptamine (DALT).
Hydroxylation: The hydroxylation of DALT at the 4-position is achieved using specific reagents and conditions.
Industrial Production Methods
Industrial production of 4-hydroxy DALT may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy DALT undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming DALT.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-N,N-diallyltryptamine.
Reduction: Formation of N,N-diallyltryptamine.
Substitution: Formation of various substituted tryptamines depending on the reagent used.
Scientific Research Applications
4-Hydroxy DALT has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of tryptamines and their derivatives.
Biology: Investigated for its effects on serotonin receptors and potential as a psychoactive agent.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-hydroxy DALT involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound may also interact with other serotonin receptors, monoamine transporters, and trace amine-associated receptors, modulating its overall effects .
Comparison with Similar Compounds
Similar Compounds
Psilocin (4-hydroxy-N,N-dimethyltryptamine): A naturally occurring tryptamine found in psychedelic mushrooms.
4-Acetoxy-N,N-diallyltryptamine (4-AcO-DALT): A synthetic analog of 4-hydroxy DALT with an acetoxy group at the 4-position.
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): Another synthetic tryptamine with a methoxy group at the 5-position
Uniqueness
4-Hydroxy DALT is unique due to its specific hydroxylation at the 4-position, which influences its pharmacological properties and receptor binding affinities. This structural modification distinguishes it from other tryptamines and contributes to its unique psychoactive effects .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-[2-[bis(prop-2-enyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C16H20N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h3-7,12,17,19H,1-2,8-11H2 |
InChI Key |
JVIWQWJXRKVJTA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CNC2=C1C(=CC=C2)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















